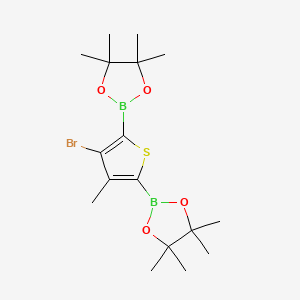
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester
描述
“3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256360-34-5 . It has a molecular weight of 430 . The InChI code for this compound is 1S/C17H28B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h25H,1-9H3 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” can be represented by the linear formula: C17H27B2BrO4S .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be achieved using a radical approach . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” has a molecular weight of 430 . It is recommended to be stored at -20°C .科学研究应用
-
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, under mild and functional group tolerant reaction conditions .
- Methods of Application : The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : Pinacol boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a radical approach .
- Methods of Application : The protodeboronation process involves the removal of a boron group from the boronic ester. This can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Preparation of Efficient Solar Cell Photoelectric Polymers
- Summary of the Application : Boronic esters like “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” can be used in the preparation of efficient solar cell photoelectric polymers .
- Methods of Application : The specific methods of application would depend on the type of solar cell and the specific polymer being synthesized. Typically, this would involve a series of chemical reactions to incorporate the boronic ester into the polymer structure .
- Results or Outcomes : The use of boronic esters in the synthesis of photoelectric polymers can lead to improved efficiency in solar cells .
-
Synthesis of Fluorescent Compounds and Materials
- Summary of the Application : Boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be used in the synthesis of fluorescent compounds and materials . These materials have applications in various fields, including optoelectronics and bioimaging .
- Methods of Application : The specific methods of application would depend on the type of fluorescent compound or material being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the compound or material .
- Results or Outcomes : The use of boronic esters in the synthesis of fluorescent compounds and materials can lead to the creation of new materials with unique optical properties .
-
- Summary of the Application : Oligothiophenes are important organic electronic materials which can be produced using synthetic intermediates like “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” and Suzuki coupling .
- Methods of Application : The specific methods of application would depend on the type of oligothiophene being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the oligothiophene structure .
- Results or Outcomes : The use of boronic esters in the synthesis of oligothiophenes can lead to the creation of new materials with unique electronic properties .
-
Synthesis of Pyrrolidine and Sulfone
- Summary of the Application : The 2 alkyl boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be protodeboronated to yield the Boc-protected pyrrolidine and sulfone .
- Methods of Application : The specific methods of application would depend on the type of pyrrolidine and sulfone being synthesized. This could involve a series of chemical reactions to incorporate the boronic ester into the compound .
- Results or Outcomes : The use of boronic esters in the synthesis of pyrrolidine and sulfone can lead to the creation of new compounds with unique chemical properties .
属性
IUPAC Name |
2-[3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIMSXWNRJFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)B3OC(C(O3)(C)C)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682355 | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester | |
CAS RN |
1256360-34-5 | |
| Record name | 1,3,2-Dioxaborolane, 2,2′-(3-bromo-4-methyl-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



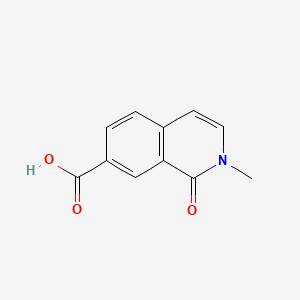
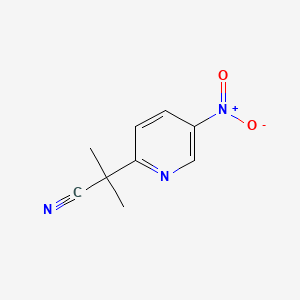
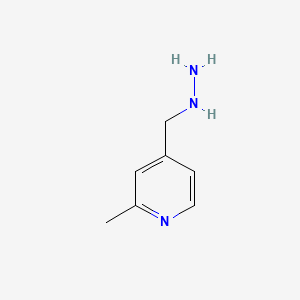
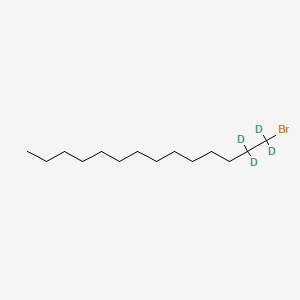
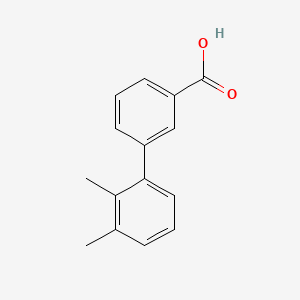
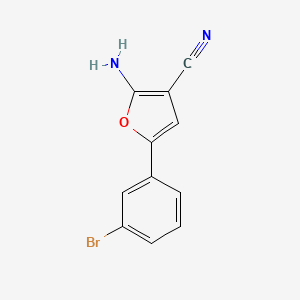
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
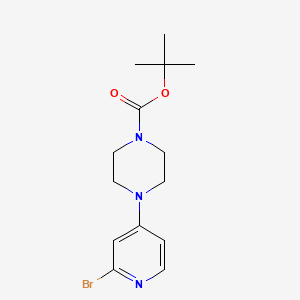
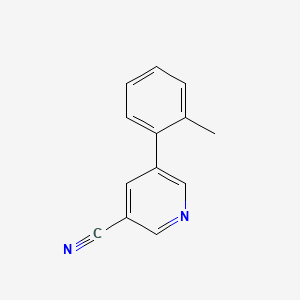
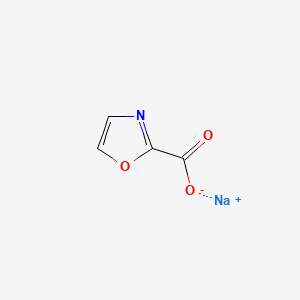
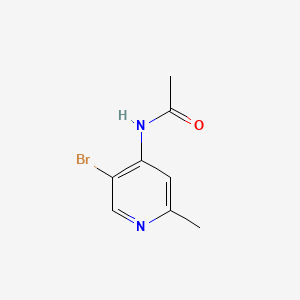
![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)
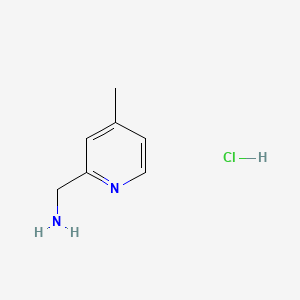
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)